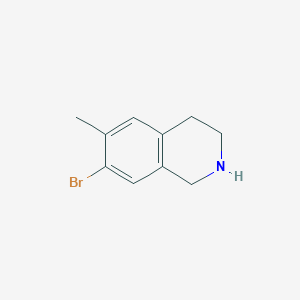
(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The compound you mentioned is a type of substituted pyridine, which means it has additional functional groups attached to the pyridine ring. These functional groups can significantly influence the compound’s properties and potential applications .
Molecular Structure Analysis
The molecular structure of a compound greatly influences its properties and reactivity. Pyridines, for example, are six-membered heterocyclic compounds that can have various functional groups attached to them . The specific molecular structure of “(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol” would depend on the positions and orientations of these functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Processes : The compound has been synthesized and characterized, indicating its utility in chemical research for studying molecular structures and properties. The synthesis involves condensation reactions and has been characterized using various spectroscopic techniques, revealing its crystalline structure and stability under different conditions (Bai Linsha, 2015) (Bai Linsha, 2015).
Antibacterial and Antioxidant Activities
- Antibacterial and Antioxidant Activities : The compound exhibits significant antibacterial and antioxidant activities, highlighting its potential in developing new therapeutic agents. The effects are attributed to its structural features, particularly the presence of methoxy and other substituent groups (Abidemi Iyewumi Oloyede-Akinsulere et al., 2018).
Spectroscopic and Quantum Chemical Studies
- Spectroscopic Investigations : Detailed spectroscopic analyses, including IR, UV-Vis, and NMR, have been conducted to understand the electronic structure and molecular interactions of the compound. These studies provide insights into its molecular electrostatic potential, natural bond orbital analysis, and non-linear optical properties (B. Koşar & Ç. Albayrak, 2011).
Anticancer Activity
- Anticancer Activity : Research has explored the anticancer potential of this compound against specific cancer cell lines, indicating its utility in cancer research. The compound's stability and activity against T47D breast cancer cells have been assessed, showing its potential as a basis for developing novel anticancer therapies (L. Sukria et al., 2020).
Applications in Material Science
- Nonlinear Optical Properties : The compound's nonlinear optical properties have been explored, suggesting its application in the development of optical and photonic materials. These properties are crucial for applications in lasers, telecommunications, and information processing (Muhammad Ashfaq et al., 2022).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often discussed in the context of bioactive molecules, which can interact with biological systems in specific ways to produce certain effects . The mechanism of action for “(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol” is not mentioned in the sources I found.
Zukünftige Richtungen
The future directions for research on a specific compound depend on its potential applications and the current state of knowledge about it. Given the importance of substituted pyridines in various fields, it’s likely that future research will continue to explore new synthesis methods, functionalizations, and applications .
Eigenschaften
IUPAC Name |
4-methoxy-2-[(4-methylpyridin-2-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-6-15-14(7-10)16-9-11-8-12(18-2)3-4-13(11)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIVLNXCGFAGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2637160.png)
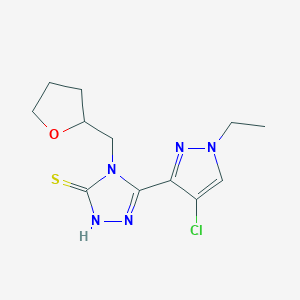
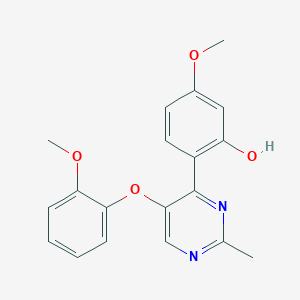
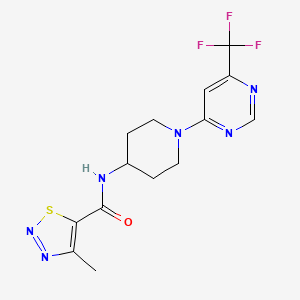

![{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2637169.png)
![3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2637171.png)
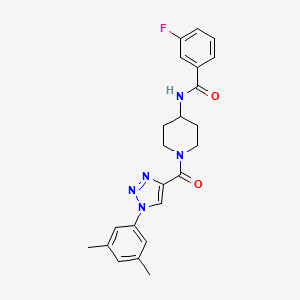
![4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2637173.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2637174.png)
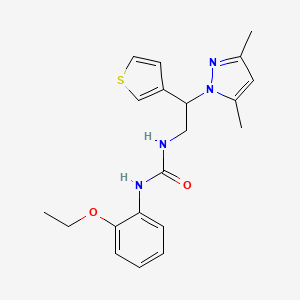
![2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2637176.png)
